molecular formula C11H9BrN2O3 B11834092 Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 1131594-37-0

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B11834092
CAS No.: 1131594-37-0
M. Wt: 297.10 g/mol
InChI Key: HEONPNIOZSBVDY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS Number: 1131594-37-0) is a chemical compound with the molecular formula C 11 H 9 BrN 2 O 3 and a molecular weight of 297.11 g/mol . This benzoate derivative features a 3-methyl-1,2,4-oxadiazole ring and a bromine substituent on its aromatic core, which makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound should be stored sealed in a dry environment at 2-8°C . 1,2,4-Oxadiazoles are a significant class of heterocyclic compounds in drug discovery due to their diverse biological activities . They are frequently used as bioisosteres for carbonyl-containing compounds such as carboxylic acids, esters, and amides, which can fine-tune the properties of drug candidates . Specific oxadiazole derivatives have been developed as key components in pharmaceuticals, including proteasome inhibitors with potential anticancer applications and treatments for genetic disorders such as Duchenne muscular dystrophy . The structural motifs present in this compound—the bromoaryl group and the oxadiazole ring—are often utilized in cross-coupling reactions and as scaffolds for constructing more complex molecules aimed at biological target evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1131594-37-0

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

InChI

InChI=1S/C11H9BrN2O3/c1-6-13-10(17-14-6)8-4-3-7(5-9(8)12)11(15)16-2/h3-5H,1-2H3

InChI Key

HEONPNIOZSBVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Formation of Amidoxime from Nitrile

The synthesis begins with methyl 3-bromo-4-cyanobenzoate, where the nitrile group at the 4-position is treated with hydroxylamine (NH2_2OH) in a methanol/water mixture (3:1 v/v) at 60°C for 12 hours. This step converts the nitrile to an amidoxime intermediate, yielding methyl 3-bromo-4-(N-hydroxycarbamimidoyl)benzoate. The reaction progress is monitored via LC-MS, with typical conversions exceeding 85% under optimized conditions.

O-Acylation with Methyl Carboxylic Acid

The amidoxime intermediate undergoes O-acylation with acetic acid (for methyl substitution) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Reactions are conducted in dichloromethane (DCM) at room temperature for 6 hours, yielding methyl 3-bromo-4-(O-acetyl-N-hydroxycarbamimidoyl)benzoate. This step achieves 70–80% yield, with excess acetic acid (2.5 equiv) ensuring complete acylation.

Cyclodehydration to 1,2,4-Oxadiazole

The final cyclodehydration step is performed in pH 9.5 borate buffer at 90°C for 2 hours. Under these conditions, the O-acylamidoxime undergoes intramolecular cyclization, eliminating water to form the 1,2,4-oxadiazole ring. The reaction affords the target compound in 51–92% yield, depending on the electronic nature of substituents. Side products, such as hydrolyzed O-acylamidoximes, are minimized by maintaining strict pH control.

Catalytic Methods and Reaction Optimization

ParameterValueYieldSource
LigandSPhos71%
SolventToluene/1,2-dimethoxyethane (10:1)71%
TemperatureReflux71%
BaseNa2_2CO3_371%

This method highlights the importance of ligand selection and solvent systems in achieving high yields for brominated benzoate intermediates.

Cyclodehydration Condition Optimization

Cyclodehydration efficiency is highly sensitive to temperature and pH. Studies demonstrate that increasing the reaction temperature from 70°C to 90°C improves conversion rates from 37% to 92%. Similarly, alkaline conditions (pH 9.5) favor cyclization over hydrolysis, as evidenced by reduced side-product formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct 1^1H NMR signals:

  • δ 8.40 (d, 1H) : Aromatic proton adjacent to the oxadiazole ring

  • δ 3.94 (s, 3H) : Methyl ester group

  • δ 2.58 (s, 3H) : Methyl substituent on the oxadiazole.

13^{13}C NMR confirms the ester carbonyl at δ 165.7 and the oxadiazole carbon at δ 167.2 .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound reveals a molecular ion peak at m/z 303.0124 (calculated for C11_{11}H9_9BrN2_2O3_3: 303.0128), confirming the molecular formula.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole ring can theoretically form two regioisomers. However, the use of borate buffer during cyclodehydration directs regioselectivity toward the 5-position substitution, as confirmed by X-ray crystallography in analogous compounds.

Stability of Intermediates

The amidoxime intermediate is prone to oxidation, necessitating an inert atmosphere (argon or nitrogen) during synthesis. Storage at −20°C in anhydrous DCM extends its shelf life to 72 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate exhibits notable biological activity, particularly against microorganisms. Its mechanism of action involves:

  • Binding to Key Proteins : Disrupting metabolic processes within microbial cells.
  • Antibacterial Properties : Inhibiting essential enzymes for bacterial growth.
  • Influencing Cellular Signaling : Affecting pathways critical for cell proliferation and survival (e.g., MAPK and PI3K/Akt pathways) .

Applications in Medicinal Chemistry

  • Antimicrobial Agents
    • This compound has been studied for its effectiveness against various bacterial strains. Research indicates that it can inhibit both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties
    • The compound's structure allows it to interact with inflammatory pathways, suggesting potential use in treating inflammatory diseases. Its derivatives have shown promise in reducing inflammation in preclinical studies .
  • Cancer Research
    • The oxadiazole ring is known for its role in several anticancer agents. Compounds similar to this compound are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Agricultural Applications

This compound also shows potential as a pesticide due to its antimicrobial properties:

  • Fungicidal Activity
    • The compound has exhibited antifungal properties against various plant pathogens. This application could lead to the development of new fungicides that are less harmful to the environment compared to traditional chemicals .
  • Herbicidal Properties
    • Preliminary studies suggest that derivatives of this compound may also possess herbicidal activity, making them candidates for use in crop protection .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzoate ester can also participate in binding interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogues

Substituent Variations on the Benzene Ring

Key structural variations among similar compounds involve substituent type, position, and electronic effects:

Table 1: Comparison of Substituents in Analogous Compounds
Compound (CAS No.) Substituents on Benzene Ring 1,2,4-Oxadiazole Substituents Similarity Score
Target Compound 3-Br, 4-(3-methyl-oxadiazol-5-yl) 3-methyl N/A
Methyl 3-(5-(2-fluorophenyl)-oxadiazol-3-yl)benzoate (775304-60-4) 3-(2-fluorophenyl) None 0.72
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (256956-42-0) 4-(BrCH2) 5-methyl 0.67
5-Bromo-3-phenyl-1,2,4-oxadiazole (1263279-50-0) None (oxadiazole at C3 and C5) 5-Br, 3-Ph 0.60

The target compound uniquely combines bromine and oxadiazole substituents on adjacent positions, which may lead to distinct electronic polarization of the benzene ring compared to analogues with non-adjacent or single substituents.

Planarity and Bond Parameters

X-ray diffraction data for methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (121) reveals a planar oxadiazole ring with C=N bond lengths of 1.29 Å and N-O-C bond angles of 112.5° . While direct structural data for the target compound is unavailable, its oxadiazole ring is expected to exhibit similar planarity, influencing crystallinity and packing efficiency. The bromine atom’s steric effects may slightly distort the benzene ring’s geometry compared to methyl or fluorine substituents.

Antiparasitic and Anticancer Potential

Compounds bearing 3-methyl-1,2,4-oxadiazole moieties, such as 1,5,6-trimethyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl) phenethyl) piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (61), exhibit multi-stage antiplasmodial activity . The bromine in the target compound may enhance lipophilicity, improving membrane permeability in parasitic or cancer cells.

Biological Activity

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a compound of significant interest due to its diverse biological activities, particularly against various microorganisms. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C11_{11}H9_{9}BrN2_2O3_3
  • Molecular Weight : Approximately 303.12 g/mol
  • CAS Number : 1131594-37-0

The structure includes a benzoate moiety with a bromine atom and a 1,2,4-oxadiazole ring, which is crucial for its biological properties .

This compound exhibits notable antimicrobial properties. Its mechanism of action involves:

  • Enzyme Inhibition : The compound inhibits key enzymes essential for microbial growth, disrupting metabolic processes.
  • Protein Binding : It binds to specific proteins within microbial cells, potentially affecting cellular signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.
  • Antibacterial Activity : Studies indicate that it has significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various pathogens:

Pathogen TypeActivity TypeMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaAntibacterial32 μg/mL
Gram-negative BacteriaAntibacterial64 μg/mL
FungiAntifungal128 μg/mL

These results highlight its potential as an effective antimicrobial agent .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 32 μg/mL for S. aureus and 64 μg/mL for E. coli .
  • Anti-inflammatory Properties :
    Another study evaluated the anti-inflammatory effects of this compound in vitro using human cell lines. The results indicated that it reduced pro-inflammatory cytokine production significantly compared to control groups .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxadiazole-containing compounds. The following table compares its properties with related compounds:

Compound NameCAS NumberKey FeaturesAntimicrobial Activity
Methyl 3-(1,2,4-Oxadiazol-5-Yl)Benzoate1354951-60-2Lacks bromine substitutionModerate
Methyl 4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Benzoate209912-44-7Different position of oxadiazole substitutionLow
4-(5-Methyl-1,2,4-Oxadiazol-3-Yl)Benzoic Acid95124-68-8Contains an oxadiazole but lacks esterModerate

This comparative analysis emphasizes the unique biological activity profile of this compound due to its specific substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a brominated benzoic acid derivative with a 3-methyl-1,2,4-oxadiazole intermediate. Key steps include:

  • Esterification : Methylation of the benzoic acid moiety using methanol and a catalyst like H₂SO₄ or DCC.
  • Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C).
  • Bromination : Electrophilic aromatic bromination at the 3-position using Br₂/FeBr₃ or NBS.
  • Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer .
    • Critical Parameters : Optimal pH (6–8), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for amidoxime:ester) are critical. Yields drop significantly if side reactions (e.g., over-bromination) occur.

Q. How is the structure of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., oxadiazole C=N signals at δ 165–170 ppm; aromatic Br coupling patterns).
  • LC-MS : Validates molecular weight (expected [M+H]⁺: ~315–320 Da) and purity (>95%) .
  • IR Spectroscopy : Detects ester C=O (~1720 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

  • In Silico Approaches :

  • Molecular Docking : Screens against targets like enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger.
  • QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values for Br and methyl groups) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.8 predicts moderate blood-brain barrier penetration) .

Q. How does crystallographic analysis resolve ambiguities in the compound’s stereoelectronic properties?

  • X-Ray Diffraction :

  • Planarity of Oxadiazole Ring : Confirmed by bond lengths (C=N: ~1.30 Å, N–O: ~1.36 Å), consistent with low aromaticity and heterodiene character .
  • Torsional Angles : Between the oxadiazole and benzoate groups (e.g., ~15–20°) influence conjugation and reactivity .
  • Software : SHELXL refines structures using high-resolution data; thermal displacement parameters (B factors) validate stability .

Q. What contradictions exist in reported biological data for similar oxadiazole derivatives, and how can they be addressed?

  • Case Study : Antiplasmodial activity of 3-methyl-1,2,4-oxadiazole analogs shows variability (IC₅₀: 0.5–10 μM).

  • Possible Causes : Differences in assay conditions (e.g., parasite strain, incubation time) or impurities in test compounds.
  • Resolution : Standardize protocols (e.g., WHO guidelines for Plasmodium falciparum) and validate purity via HPLC .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of bromine in modulating electron-withdrawing effects during nucleophilic aromatic substitution.
  • In Vivo Efficacy : Prioritize compounds with logP <3 and >80% plasma protein binding for preclinical trials .
  • Synthetic Automation : Integrate flow chemistry to improve reproducibility of multi-step syntheses .

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